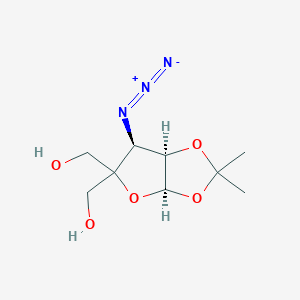
3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-a-D-ribofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose: is a synthetic carbohydrate derivative that features an azido group at the third carbon, a hydroxymethyl group at the fourth carbon, and an isopropylidene protecting group at the first and second carbons
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribose derivative.
Protection: The hydroxyl groups at the first and second carbons are protected using an isopropylidene group to form 1,2-O-isopropylidene-D-ribofuranose.
Azidation: The hydroxyl group at the third carbon is converted to an azido group using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Hydroxymethylation: The hydroxyl group at the fourth carbon is introduced through a hydroxymethylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large-scale protection of ribose derivatives.
Efficient Azidation: Use of optimized conditions for azidation to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Chromium Trioxide: Used for oxidation reactions.
Major Products:
Amino Derivatives: Formed through reduction of the azido group.
Carboxyl Derivatives: Formed through oxidation of the hydroxymethyl group.
科学的研究の応用
Chemistry:
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for antiviral drugs.
Biology:
Bioconjugation: The azido group allows for bioconjugation reactions, making it useful in labeling and tracking biological molecules.
Medicine:
Antiviral Therapies:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of various chemical compounds.
作用機序
The mechanism of action of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose involves its conversion to active nucleoside analogues. These analogues can inhibit viral replication by incorporating into viral DNA and causing chain termination. The azido group plays a crucial role in this process by facilitating the formation of reactive intermediates that interact with viral enzymes.
類似化合物との比較
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-β-D-ribofuranose
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-α-D-erythro-pentofuranose
Comparison:
- Structural Differences: The position and configuration of the azido and hydroxymethyl groups can vary, leading to differences in reactivity and biological activity.
- Unique Features: 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose is unique due to its specific configuration and protecting groups, which make it particularly suitable for certain synthetic applications.
特性
分子式 |
C9H15N3O5 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
[(3aR,6S,6aR)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
InChIキー |
GUPBGRHABGKBNJ-VQVTYTSYSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |
正規SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)
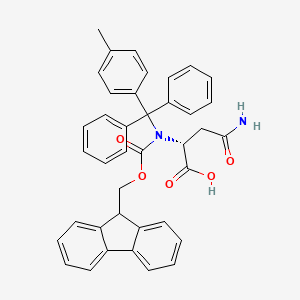
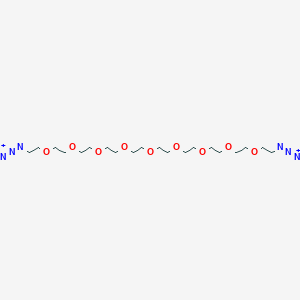
![[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)
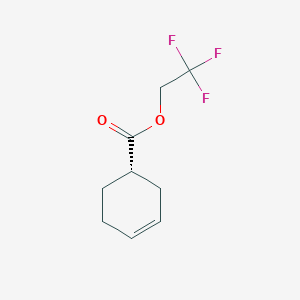

![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)
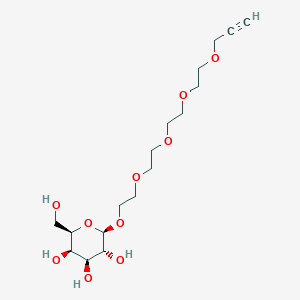

![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
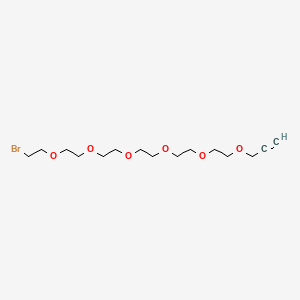
![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)
